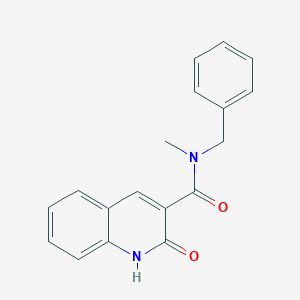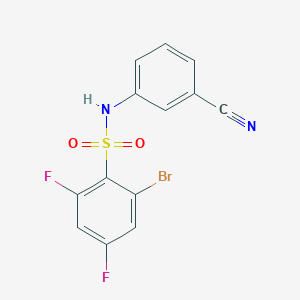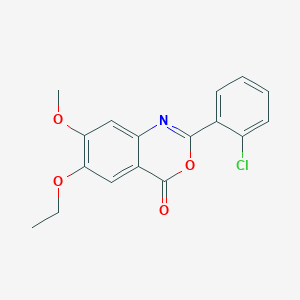![molecular formula C23H21ClN2O4 B7471476 N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide, commonly known as CUDC-101, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of CUDC-101 involves the inhibition of several key signaling pathways that are involved in cancer progression. CUDC-101 has been shown to inhibit the activity of several key kinases, including EGFR, HER2, and HDAC, which are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these pathways, CUDC-101 can induce cell death and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CUDC-101 has also been shown to have other biochemical and physiological effects. For example, CUDC-101 has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that can affect cell growth and differentiation. CUDC-101 has also been shown to inhibit the activity of several key enzymes that are involved in the metabolism of drugs, which can affect the efficacy and toxicity of other drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CUDC-101 is its broad-spectrum activity against multiple types of cancer. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of CUDC-101 is its potential toxicity, which can limit its use in clinical settings. Additionally, CUDC-101 has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the development of CUDC-101. One potential direction is the development of combination therapies that incorporate CUDC-101 with other drugs or therapies. This could enhance the anti-cancer effects of CUDC-101 and reduce the potential for toxicity. Another direction is the development of new formulations of CUDC-101 that have a longer half-life and improved pharmacokinetic properties. This could improve the effectiveness of CUDC-101 in clinical settings and expand its potential applications. Finally, further research is needed to better understand the mechanism of action of CUDC-101 and its potential for use in the treatment of other diseases.
Synthesemethoden
The synthesis of CUDC-101 involves a multi-step process that begins with the reaction of 4-chloro-2-methoxy-5-methyl aniline with ethyl 2-bromoacetate to produce an intermediate compound. This intermediate is then reacted with 4-aminophenol to form the desired product, CUDC-101. The synthesis of CUDC-101 has been optimized to produce high yields and purity, making it suitable for use in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
CUDC-101 has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, CUDC-101 has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and sensitize cancer cells to chemotherapy and radiation therapy. CUDC-101 has also been shown to inhibit the activity of several key signaling pathways that are involved in cancer progression, including the PI3K/AKT/mTOR and EGFR/HER2 pathways.
Eigenschaften
IUPAC Name |
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-15-12-20(21(29-2)13-19(15)24)26-22(27)14-30-18-10-8-17(9-11-18)25-23(28)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUATUSXHXCPYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)


![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)


![(2-Chloro-4,5-difluorophenyl)-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7471456.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)